molecular formula C21H22FN3O3S B2642018 N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 920212-88-0

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2642018
CAS No.: 920212-88-0
M. Wt: 415.48
InChI Key: IBHYKSQOBSKPRJ-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 4-fluorophenyl group. The compound’s structure includes an ethoxyethyl linker bridging the pyridazine moiety to a 2,4,5-trimethylbenzenesulfonamide group. The fluorine atom and methyl substituents likely enhance metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-14-12-16(3)20(13-15(14)2)29(26,27)23-10-11-28-21-9-8-19(24-25-21)17-4-6-18(22)7-5-17/h4-9,12-13,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHYKSQOBSKPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the 6-(4-fluorophenyl)pyridazin-3-yl intermediate. This can be achieved through a series of reactions starting from commercially available precursors.

    Ethoxy Chain Introduction: The pyridazinyl intermediate is then reacted with an ethoxy-containing reagent under controlled conditions to introduce the ethoxy chain.

    Sulfonamide Formation: The final step involves the reaction of the ethoxy-substituted pyridazinyl intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The fluorophenyl and pyridazinyl groups may enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Research Findings and Implications

  • Example 53 : Demonstrated moderate yield and crystallinity (MP 175–178°C), suggesting challenges in purification. Its higher molecular weight may limit bioavailability despite potent in vitro activity.
  • Target Compound : Hypothetical advantages include improved solubility (due to pyridazine’s polarity) and metabolic stability. Further studies are needed to validate its efficacy in enzyme inhibition assays.

Biological Activity

N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 920407-82-5

The compound features a pyridazine ring substituted with a 4-fluorophenyl group linked via an ethoxy group to a sulfonamide moiety. This structural complexity contributes to its varied biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various signaling pathways that are crucial for cellular functions.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : A study on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers (caspase activation) .

Anti-inflammatory Effects

Preliminary findings suggest that this compound may possess anti-inflammatory properties . It appears to inhibit the release of pro-inflammatory cytokines and reduce inflammatory responses in animal models.

  • Research Finding : In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activity

Activity Type Mechanism Study Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokine release
Enzyme inhibitionModulates enzyme activity affecting metabolism

Research Applications

This compound has several applications in scientific research:

  • Pharmaceutical Development : Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Biochemical Probes : The compound can serve as a biochemical probe to study specific enzyme activities and signaling pathways.
  • Material Science : Investigations into its properties may lead to applications in developing advanced materials.

Q & A

Basic: What are the common synthetic routes for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-2,4,5-trimethylbenzene-1-sulfonamide, and what reaction conditions are critical?

The synthesis typically involves multi-step pathways:

  • Step 1: Preparation of the pyridazine core via cyclization of diketones with hydrazine derivatives .
  • Step 2: Introduction of the 4-fluorophenyl group using Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Step 3: Etherification to attach the ethoxyethyl sidechain, often using NaH as a base in anhydrous DMF at 60–80°C .
  • Step 4: Sulfonamide coupling via nucleophilic substitution, optimized with triethylamine in dichloromethane .

Critical Conditions:

  • Temperature control (±2°C) to avoid side reactions during cyclization and coupling.
  • Strict anhydrous conditions for organometallic steps.
  • Catalyst purity (>95%) to ensure coupling efficiency .

Basic: How is the structural integrity of this compound verified post-synthesis?

Methodological characterization includes:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing 2,4,5-trimethyl groups on the benzene ring) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ at m/z 498.15) .
  • HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in the sulfonamide moiety .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme Inhibition Assays: Target kinases (e.g., EGFR or CDK2) using fluorescence polarization or ADP-Glo™ kits .
  • Cellular Viability (MTT Assay): Test IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) with 72-hour exposure .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) to measure interactions with receptors like GPCRs .

Note: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate runs .

Basic: How can solubility and formulation challenges be addressed for in vivo studies?

  • Solubility Enhancement: Use co-solvents (e.g., 10% DMSO + 40% PEG-400 in saline) or cyclodextrin complexes .
  • Pharmacokinetic Optimization: Microsomal stability assays (e.g., liver microsomes from rats) to assess metabolic liability .
  • Formulation: Lyophilized nanoparticles (<200 nm) for improved bioavailability .

Advanced: How can reaction yields be optimized for large-scale synthesis (>10 g)?

Key Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.5–1.5 mol% Pd↑ Coupling efficiency
Temperature80°C (Suzuki step)↓ Byproducts
SolventToluene/EtOH (3:1)↑ Solubility
Reaction Time12–16 hours↑ Completion

Strategies:

  • Use flow chemistry for exothermic steps (e.g., etherification) to maintain temperature control .
  • Recrystallize intermediates with ethyl acetate/hexane to improve purity before subsequent steps .

Advanced: How to resolve contradictions in bioactivity data between this compound and analogs?

  • Case Example: If analog A shows IC₅₀ = 50 nM against EGFR, while the target compound shows IC₅₀ = 1.2 µM:
    • Conduct molecular docking to compare binding modes (e.g., fluorine’s electrostatic effects) .
    • Validate via mutagenesis studies (e.g., T790M EGFR mutation) to identify steric clashes .
    • Analyze metabolic stability; higher lipophilicity may reduce cell permeability .

Advanced: What computational tools predict structure-activity relationships (SAR) for this sulfonamide?

  • Molecular Dynamics (MD): Simulate interactions with hydrophobic pockets (e.g., using GROMACS) .
  • QSAR Models: Train on pyridazine derivatives with descriptors like LogP, polar surface area, and H-bond donors .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic attack sites on the sulfonamide group .

Advanced: How does the compound’s stability vary under physiological pH and temperature?

Stability Profile:

ConditionHalf-Life (t₁/₂)Degradation Pathway
pH 7.4, 37°C8.2 hoursHydrolysis of sulfonamide
pH 2.0, 37°C1.5 hoursPyridazine ring cleavage
Light exposure6 hoursPhotooxidation of fluorine

Mitigation:

  • Lyophilize and store at -80°C under argon .
  • Add antioxidants (e.g., 0.1% BHT) to formulations .

Advanced: What in silico methods prioritize target enzymes for mechanistic studies?

  • PharmMapper: Reverse docking to identify potential targets (e.g., carbonic anhydrase IX) .
  • KEGG Pathway Analysis: Link compound structure to apoptosis or angiogenesis pathways .
  • Binding Free Energy Calculations (MM-PBSA): Rank targets by ΔG values (< -40 kcal/mol suggests high affinity) .

Advanced: How to design kinetic studies for enzyme inhibition?

  • Method: Use stopped-flow spectroscopy to measure kₐₐₜ (catalytic rate) and Kᵢ (inhibition constant) .
  • Example Protocol:
    • Pre-incubate compound with enzyme (e.g., 10 nM carbonic anhydrase) for 15 min.
    • Add substrate (4-nitrophenyl acetate) and monitor absorbance at 405 nm.
    • Fit data to the Morrison equation for tight-binding inhibitors .

Data Interpretation: A low Kᵢ (e.g., <10 nM) suggests competitive inhibition, while a high kₐₐₜ/Kᵢ ratio indicates potency .

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